![molecular formula C12H14Cl3N3O B12922254 N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 105624-75-7](/img/structure/B12922254.png)
N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide: is a synthetic organic compound that features a unique structure combining a pyrrolidine ring, a trichloromethyl group, and a nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Nicotinamide: The final step involves coupling the trichloromethyl-pyrrolidine intermediate with nicotinamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dichloromethyl or methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)isonicotinamide
Comparison:
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and potential therapeutic applications.
- The benzamide and isonicotinamide analogs may have different pharmacological profiles and chemical reactivity due to variations in their aromatic rings.
Propriétés
Numéro CAS |
105624-75-7 |
|---|---|
Formule moléculaire |
C12H14Cl3N3O |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14Cl3N3O/c13-12(14,15)11(18-6-1-2-7-18)17-10(19)9-4-3-5-16-8-9/h3-5,8,11H,1-2,6-7H2,(H,17,19) |
Clé InChI |
CVXFWZJXKJKDHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


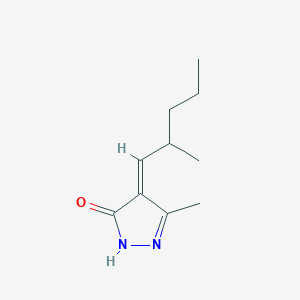
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
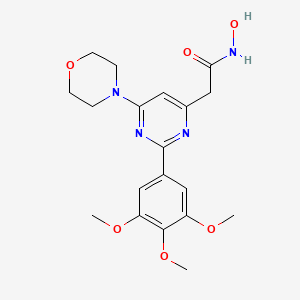

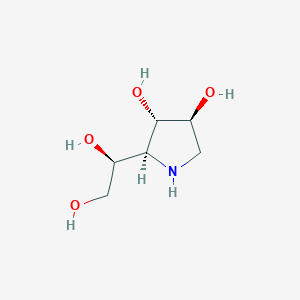

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
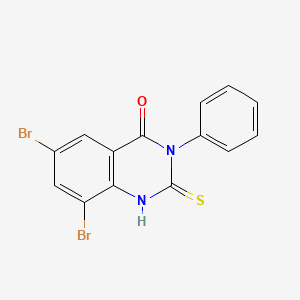
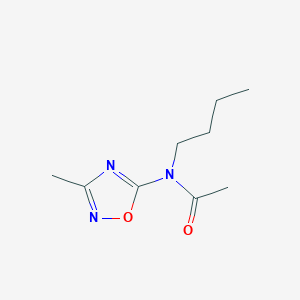
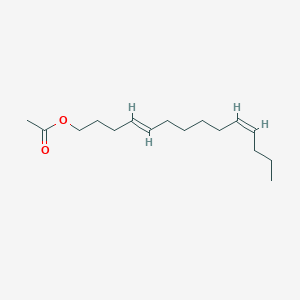
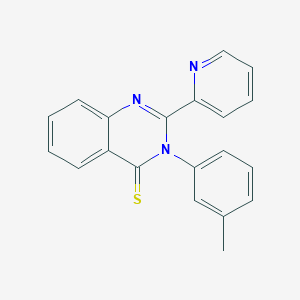
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)


